4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester
CAS No.: 675602-57-0
Cat. No.: VC3844337
Molecular Formula: C17H18N2O4
Molecular Weight: 314.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 675602-57-0 |
|---|---|
| Molecular Formula | C17H18N2O4 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate |
| Standard InChI | InChI=1S/C17H18N2O4/c1-12-3-5-13(6-4-12)10-18-11-15-8-7-14(17(20)23-2)9-16(15)19(21)22/h3-9,18H,10-11H2,1-2H3 |
| Standard InChI Key | YRANSWQWROMHIE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoate core substituted with a nitro group at the 3-position and a [(4-methylbenzyl)amino]methyl group at the 4-position. The IUPAC name, methyl 4-[[(4-methylphenyl)methylamino]methyl]-3-nitrobenzoate, reflects this arrangement . The SMILES notation provides a precise representation of its connectivity, highlighting the ester (), nitro (), and benzylamino () moieties .
Physical Characteristics
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 314.34 g/mol | |
| Density | ~1.3 g/cm³ (estimated) | |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF) |
Synthesis and Reaction Pathways
Fischer Esterification and Functionalization
The synthesis of nitrobenzoate esters often begins with Fischer esterification, a reaction between a carboxylic acid and an alcohol under acidic conditions. For example, 4-amino-3-nitrobenzoic acid methyl ester is synthesized via a one-pot Fischer esterification in methanol, yielding a bright-yellow solid after 1 hour . Adapting this method, the target compound could be synthesized by introducing the [(4-methylbenzyl)amino]methyl group through nucleophilic substitution or reductive amination. Patent literature describes analogous routes where nitrobenzoate intermediates undergo substitution with benzylthiol or aminomethyl groups .
Key Reaction Conditions
-
Nucleophilic Substitution: A benzylamine derivative reacts with a bromomethyl-nitrobenzoate intermediate in polar solvents like dimethylformamide (DMF), often catalyzed by triethylamine or DMAP .
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Purification: Liquid-liquid extraction or column chromatography is employed, with yields exceeding 95% under optimized conditions .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Methanol, , 1 hour | 85–90% | |
| Aminomethylation | 4-Methylbenzylamine, DMF, 20°C, 1 hour | 98% |
Applications in Chemical Research
Pharmaceutical Intermediate
The nitro group’s electron-withdrawing properties make this compound a candidate for further reduction to amines, which are pivotal in drug discovery. For instance, nitroarenes are precursors to sulfonamides and heterocycles in antibiotics .
Agrochemical Development
Patent CN109879817B highlights nitrobenzoate derivatives as intermediates in herbicides such as mesosulfuron-methyl . The compound’s nitro and ester groups may facilitate binding to acetolactate synthase (ALS), a target in weed control agents.
Recent Advances and Future Directions
Recent entries in PubChem (2025) confirm ongoing interest in this compound, particularly in catalytic reduction studies and heterocyclic synthesis . Future research should explore its utility in metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis.
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